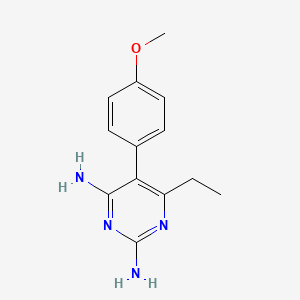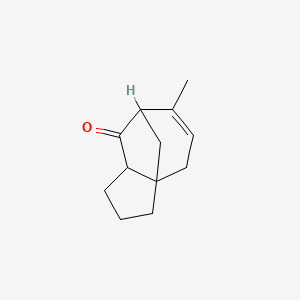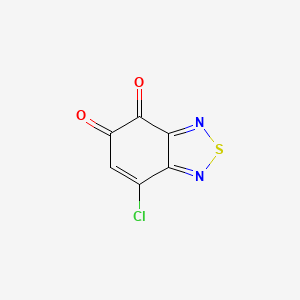
7-Chloro-2,1,3-benzothiadiazole-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2,1,3-benzothiadiazole-4,5-dione is a heterocyclic compound that belongs to the benzothiadiazole family This compound is characterized by a benzene ring fused to a thiadiazole ring, with chlorine and dione functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,1,3-benzothiadiazole-4,5-dione typically involves the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine . The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the final product. The reaction conditions usually include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2,1,3-benzothiadiazole-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Under reducing conditions, it can be converted back to its precursor compounds.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiadiazole derivatives .
Scientific Research Applications
7-Chloro-2,1,3-benzothiadiazole-4,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-2,1,3-benzothiadiazole-4,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activities, receptor binding, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: A parent compound with similar structural features but lacking the chlorine and dione groups.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative with bromine atoms instead of chlorine.
1,2,3-Benzothiadiazole: Another isomer with different positioning of nitrogen and sulfur atoms.
Uniqueness: The presence of chlorine and dione groups allows for diverse chemical modifications and enhances its utility in various research and industrial applications .
Properties
CAS No. |
112336-09-1 |
|---|---|
Molecular Formula |
C6HClN2O2S |
Molecular Weight |
200.60 g/mol |
IUPAC Name |
7-chloro-2,1,3-benzothiadiazole-4,5-dione |
InChI |
InChI=1S/C6HClN2O2S/c7-2-1-3(10)6(11)5-4(2)8-12-9-5/h1H |
InChI Key |
MDEBTOWWASKGIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NSN=C2C(=O)C1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



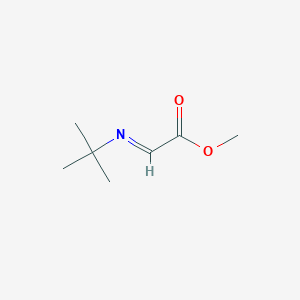

![3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one](/img/structure/B14314820.png)

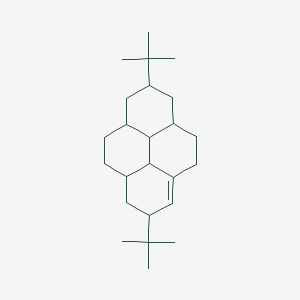
![4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14314846.png)
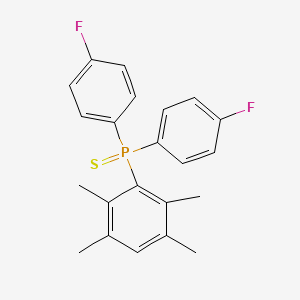
![N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide](/img/structure/B14314850.png)

![Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate](/img/structure/B14314873.png)

